Di-tert-butyl (hydroxymethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (hydroxymethyl)phosphonate is an organophosphorus compound that has garnered significant interest in various fields of research and industry. This compound is characterized by its phosphonate group, which is bonded to a hydroxymethyl group and two tert-butyl groups. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (hydroxymethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with tert-butanol in the presence of a base such as triethylamine, pyridine, or dimethylaniline in a nonpolar solvent like ligroin, petroleum ether, or diethyl ether . This reaction yields di-tert-butyl phosphite, which can then be further reacted to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (hydroxymethyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Deprotection: The tert-butyl groups can be removed under acidic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Nucleophiles such as alkoxides, amines, and thiols are often used in substitution reactions.
Deprotection: Acidic conditions, such as the use of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are employed to remove the tert-butyl groups.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Deprotection: The corresponding phosphonic acid.
Scientific Research Applications
Di-tert-butyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: It plays a crucial role in the synthesis of antiviral drugs such as tenofovir and adefovir, which are used to treat HIV and hepatitis B
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl (hydroxymethyl)phosphonate involves its ability to act as a phosphonomethylation reagent. This compound can transfer its phosphonomethyl group to various substrates, facilitating the formation of phosphonate esters. In the synthesis of antiviral drugs like tenofovir, this compound undergoes mesylation to form an active electrophile, which then reacts with nucleophiles such as ®-9-(2-hydroxypropyl)adenine .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl phosphite: A precursor in the synthesis of di-tert-butyl (hydroxymethyl)phosphonate.
Phosphonic acid: The deprotected form of this compound.
Tenofovir disoproxil fumarate: A prodrug of tenofovir, synthesized using this compound.
Uniqueness
This compound is unique due to its stability and reactivity, which make it an excellent intermediate for the synthesis of various pharmaceuticals. Its ability to undergo selective reactions under mild conditions sets it apart from other phosphonate compounds.
Properties
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]phosphorylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h10H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIHZCZXDHWAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CO)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618655 |
Source
|
Record name | Di-tert-butyl (hydroxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115989-10-1 |
Source
|
Record name | Di-tert-butyl (hydroxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.